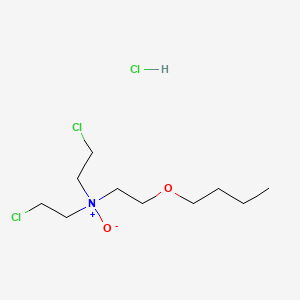
N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its complex structure, which includes both butoxyethyl and chloroethyl groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex molecules.
Reduction: The opposite of oxidation, reduction reactions involve the gain of electrons or hydrogen atoms.
Substitution: In these reactions, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex N-oxide derivatives, while reduction could produce simpler amine compounds. Substitution reactions can result in a wide range of products, depending on the substituent introduced.
Applications De Recherche Scientifique
N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride exerts its effects involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride include:
- N-(2-Butoxyethyl)-bis(2-chloroethyl)amine
- N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide
- Bis(2-chloroethyl)amine N-oxide hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
102433-84-1 |
|---|---|
Formule moléculaire |
C10H22Cl3NO2 |
Poids moléculaire |
294.6 g/mol |
Nom IUPAC |
2-butoxy-N,N-bis(2-chloroethyl)ethanamine oxide;hydrochloride |
InChI |
InChI=1S/C10H21Cl2NO2.ClH/c1-2-3-9-15-10-8-13(14,6-4-11)7-5-12;/h2-10H2,1H3;1H |
Clé InChI |
VZPYHYCNBLUAGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC[N+](CCCl)(CCCl)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


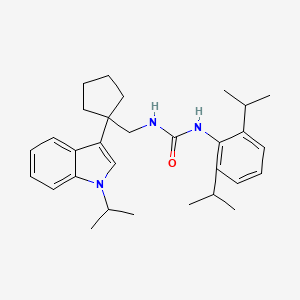
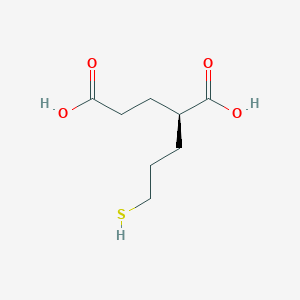
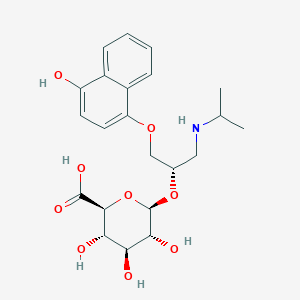

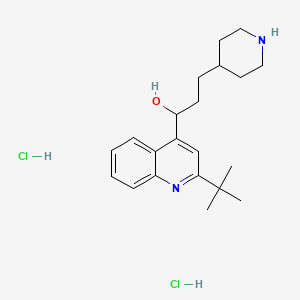

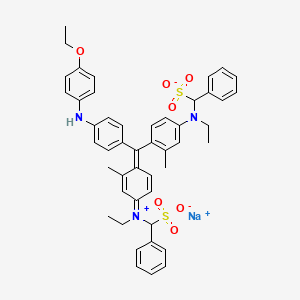
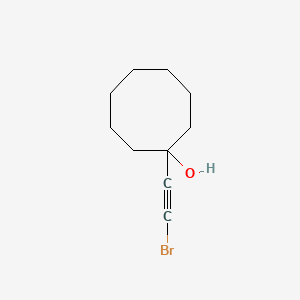
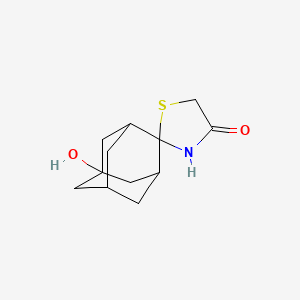
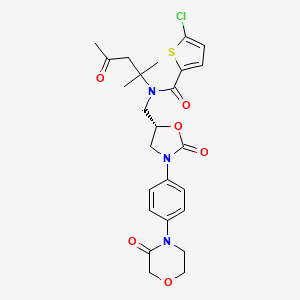
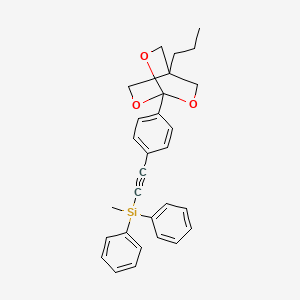
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)


